![molecular formula C21H18F3N5O5 B2363298 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1052614-10-4](/img/structure/B2363298.png)
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-substituent-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids were synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method involves the reaction of 4-ethynyl-1,2-dimethoxybenzene with substituted azides .Aplicaciones Científicas De Investigación
Photoluminescent Materials
Compounds with 1,2,3-triazole rings, such as the one , have been studied for their photoluminescent properties. They can be used in the development of new materials that exhibit strong photoluminescence efficiency and aggregation-induced emission (AIE) characteristics . This makes them suitable for applications in creating organic light-emitting diodes (OLEDs) and other photonic devices.
Antibacterial Agents
The triazolylidene moiety within the compound’s structure is associated with antibacterial activity. This suggests that derivatives of this compound could be synthesized and tested as potential antibacterial agents, possibly offering a new class of antibiotics .
Catalysis
Triazole derivatives are known to act as ligands in catalytic complexes. The compound could be used to develop new catalytic systems, particularly those involving transition metals, which could be applied in various chemical reactions including but not limited to polymerization and organic synthesis .
Enzyme Inhibition
The structural complexity and potential for modification make this compound a candidate for enzyme inhibition studies. It could be designed to interact with specific enzymes, potentially leading to new treatments for diseases where enzyme regulation is a therapeutic strategy .
Optical Materials
Due to the electron donor effect from the organic ligand to the metal atom in triazole-based complexes, compounds like the one could be explored for their use in optical materials. Their solid-state optical properties could be harnessed for applications in lasers, sensors, and other optoelectronic devices .
Supramolecular Chemistry
The compound’s structure is conducive to forming coordination complexes and supramolecular assemblies. It could serve as a building block in the construction of larger, complex structures with specific functions, such as molecular machines or drug delivery systems .
Antiviral Research
Triazole derivatives have been significant in antiviral research, particularly against viruses like HCV and HIV. The compound could be modified to enhance its interaction with viral components, leading to potential antiviral drugs .
Material Science
The compound’s potential for modification and interaction with various elements makes it a valuable entity in material science. It could be used to create new polymers, dendrimers, and gels with specific properties for industrial applications .
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O5/c1-33-14-7-6-13(9-15(14)34-2)29-19(31)17-18(20(29)32)28(27-26-17)10-16(30)25-12-5-3-4-11(8-12)21(22,23)24/h3-9,17-18H,10H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIKSWBCMOKSBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)
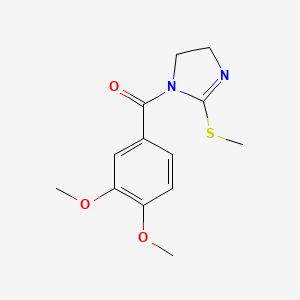

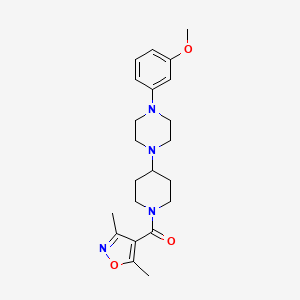

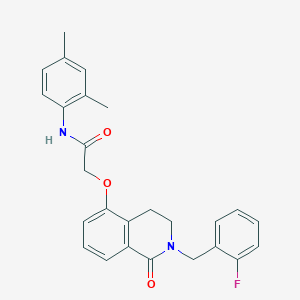
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)
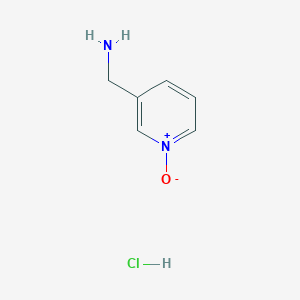
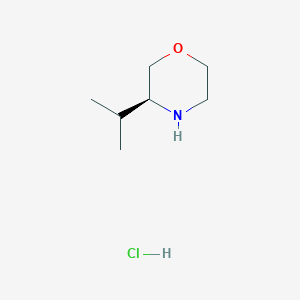
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)
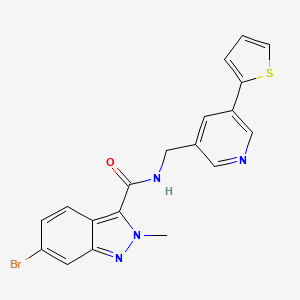
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)